molecular formula C17H25N3S B5890711 5-cyclohexyl-1-(2,4-dimethylphenyl)-1,3,5-triazinane-2-thione

5-cyclohexyl-1-(2,4-dimethylphenyl)-1,3,5-triazinane-2-thione

Cat. No.: B5890711
M. Wt: 303.5 g/mol
InChI Key: QTUWPDHNGPPCFZ-UHFFFAOYSA-N
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Description

5-cyclohexyl-1-(2,4-dimethylphenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of triazinanes This compound is characterized by a triazinane ring, which is a six-membered ring containing three nitrogen atoms The presence of a cyclohexyl group and a 2,4-dimethylphenyl group attached to the triazinane ring further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-1-(2,4-dimethylphenyl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate amines with carbon disulfide and formaldehyde. One common method includes the following steps:

    Formation of the intermediate: The reaction of cyclohexylamine with carbon disulfide in the presence of a base such as sodium hydroxide to form the corresponding dithiocarbamate.

    Cyclization: The intermediate is then reacted with 2,4-dimethylphenylamine and formaldehyde under acidic conditions to form the triazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-1-(2,4-dimethylphenyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Various nucleophiles (amines, alcohols) in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted triazinanes.

Scientific Research Applications

5-cyclohexyl-1-(2,4-dimethylphenyl)-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-cyclohexyl-1-(2,4-dimethylphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-triazinane-2-thione: Lacks the cyclohexyl and 2,4-dimethylphenyl groups, making it less complex.

    5-cyclohexyl-1-phenyl-1,3,5-triazinane-2-thione: Similar structure but without the methyl groups on the phenyl ring.

    5-cyclohexyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione: Contains only one methyl group on the phenyl ring.

Uniqueness

5-cyclohexyl-1-(2,4-dimethylphenyl)-1,3,5-triazinane-2-thione is unique due to the presence of both cyclohexyl and 2,4-dimethylphenyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its stability, solubility, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

5-cyclohexyl-1-(2,4-dimethylphenyl)-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3S/c1-13-8-9-16(14(2)10-13)20-12-19(11-18-17(20)21)15-6-4-3-5-7-15/h8-10,15H,3-7,11-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUWPDHNGPPCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CN(CNC2=S)C3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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